N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
説明
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at the 5-position and a 4-phenoxybenzamide moiety at the 2-position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, making it a common motif in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory agents.
特性
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-27-19-9-5-6-16(14-19)21-24-25-22(29-21)23-20(26)15-10-12-18(13-11-15)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBDQCQQSHCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It’s known that 1,3,4-oxadiazole derivatives have been found to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase. These enzymes play crucial roles in cellular processes such as DNA replication, transcription, cell cycle progression, and cell death.
Mode of Action
1,3,4-oxadiazole derivatives are known to selectively interact with nucleic acids, enzymes, and globular proteins. They inhibit the function of various enzymes, leading to antiproliferative effects.
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect multiple pathways related to cancer cell proliferation. By inhibiting key enzymes, these compounds can disrupt the normal functioning of these pathways, leading to cell death.
Pharmacokinetics
It’s known that the physicochemical properties of similar compounds can be predicted using databases like swissadme. These properties, including absorption, distribution, metabolism, and excretion, can significantly impact the bioavailability of the compound.
生物活性
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring structure is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings and presenting relevant data.
Chemical Structure
The molecular formula of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is C18H16N4O3. The compound features an oxadiazole ring linked to a phenoxybenzamide moiety, which is significant for its biological interactions.
The biological activity of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is primarily attributed to its ability to interact with various biological macromolecules. The oxadiazole ring can act as a scaffold for enzyme inhibition or receptor modulation. Studies suggest that it may interfere with cellular pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds containing the oxadiazole structure exhibit promising anticancer properties. For instance:
- In vitro Studies : A study evaluated the compound's efficacy against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range.
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies demonstrated activity against various bacterial strains, indicating potential use in treating infections.
Anti-inflammatory Properties
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has shown promise in reducing inflammation. In animal models, it exhibited a significant decrease in inflammatory markers, suggesting a mechanism that could be beneficial for conditions like arthritis.
Case Studies
- Zhang et al. (2023) : This study synthesized several oxadiazole derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays. The most potent derivative exhibited an IC50 value lower than established anticancer drugs .
- El-Din et al. (2022) : Investigated various oxadiazole derivatives for antiproliferative effects against NCI-58 human cancer cell lines, highlighting the compound's potential as an effective anticancer agent across multiple cancer types .
類似化合物との比較
Comparison with Similar Compounds
The structural and functional attributes of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can be compared to related 1,3,4-oxadiazole and benzamide derivatives, as outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity: The 3-methoxyphenyl group in the target compound provides moderate lipophilicity compared to the 2,4-dimethylphenyl group in , which is more hydrophobic. The morpholin-4-ylsulfonyl group in significantly increases polarity and solubility compared to the phenoxy group in the target compound.
Bioactivity Trends: OZE-I, with a tetrahydro-naphthalene substituent, demonstrated anti-biofilm activity against S. aureus (MIC = 8 µg/mL). The target compound’s methoxyphenyl group may similarly enhance antimicrobial activity, though experimental validation is needed. Compounds with sulfonamide (e.g., ) or chloro (e.g., ) substituents show varied pharmacokinetic profiles, suggesting that the target compound’s phenoxy group may prioritize membrane permeability over aqueous solubility.
The target compound’s methoxy group, being less bulky, may similarly allow efficient synthesis.
Research Findings and Implications
- Electronic Effects : The 3-methoxy group’s electron-donating nature may stabilize the oxadiazole ring, enhancing metabolic stability compared to electron-withdrawing groups (e.g., nitro in ).
- Antimicrobial Potential: Structural similarities to OZE-I suggest the target compound could inhibit bacterial biofilms, though its efficacy against Gram-negative pathogens requires investigation.
- Drug-Likeness : The target compound’s molecular weight (~403.4 g/mol) and logP (estimated ≈3.5) align with Lipinski’s rules, suggesting favorable oral bioavailability compared to bulkier derivatives like (MW = 482.53 g/mol).
Q & A
Q. What are the established synthetic routes for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
Hydrazide Formation : React 3-methoxybenzoic acid with hydrazine to form 3-methoxyphenylhydrazide.
Oxadiazole Cyclization : Treat the hydrazide with cyanogen bromide (BrCN) in methanol to generate the 1,3,4-oxadiazole core.
Coupling Reaction : React the oxadiazole intermediate with 4-phenoxybenzoyl chloride in the presence of a base (e.g., NaH) in dry THF.
Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Monitor purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to minimize byproducts .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at C3 of phenyl, phenoxy group at C4 of benzamide).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 428.1107).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (SHELX programs recommended for refinement) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported in µg/mL.
- Cytotoxicity Testing : MTT assays on HEK-293 cells to assess IC values.
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or LOX activity, comparing inhibition to reference drugs (e.g., celecoxib) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Halogens (Cl, Br) at the 4-position of phenyl rings.
- Alkyl/aryl groups replacing methoxy or phenoxy.
- Activity Mapping : Compare IC values across analogs using enzyme kinetics (e.g., Lineweaver-Burk plots for competitive/non-competitive inhibition).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) .
Q. How can crystallographic data resolve discrepancies in reported bioactivity across similar oxadiazole derivatives?
- Methodological Answer :
- Crystal Structure Analysis : Use SHELXL to refine structures and identify key interactions (e.g., hydrogen bonds between oxadiazole N and protein active sites).
- Data Normalization : Account for assay variability (e.g., ATP concentration in kinase assays) by replicating experiments under standardized conditions.
- Meta-Analysis : Compare bioactivity data from structurally analogous compounds (e.g., OZE-II in C. elegans models) to identify trends .
Q. What strategies mitigate metabolic instability observed in in vivo models?
- Methodological Answer :
- Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., demethylation of methoxy groups).
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability.
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent studies to prolong half-life .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
